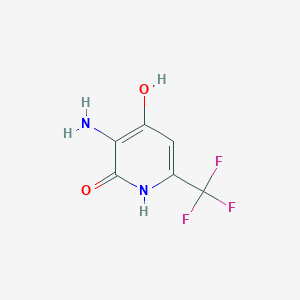

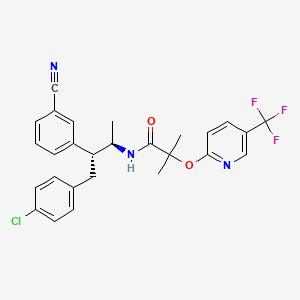

![molecular formula C43H24F12NO5PS B1412349 (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide CAS No. 1706437-52-6](/img/structure/B1412349.png)

(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide

Descripción general

Descripción

This compound is a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-3,5-BTPE was achieved using Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The yield was 73.7% for the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .Chemical Reactions Analysis

The compound has been used as a catalyst for the asymmetric nucleophilic fluorination of sulfoniums . It’s also been used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .Aplicaciones Científicas De Investigación

-

Organocatalysis

- Field: Organic Chemistry

- Application: Compounds with a similar structure, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They can activate substrates and stabilize partially developing negative charges in the transition states .

- Method: These catalysts work by forming explicit double hydrogen bonds with the substrate .

- Results: The use of these catalysts has increased rapidly over the last decade, and they are now extensively used in promoting organic transformations .

-

Antibacterial Agents

- Field: Medicinal Chemistry

- Application: 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .

- Method: The compounds were synthesized and then tested against various strains of bacteria .

- Results: Most of the synthesized compounds were potent growth inhibitors of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

-

Catalyst Development

- Field: Inorganic Chemistry

- Application: (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine, a compound with a similar structure, has been used to prepare sulfide-capped triruthenium hydrido clusters .

- Method: The compound was used as a ligand in the synthesis of the clusters .

- Results: The resulting clusters were employed as catalysts for the asymmetric hydrogenation of tiglic acid .

-

Polymer Development

- Field: Polymer Chemistry

- Application: Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups have been synthesized .

- Method: The polyimides were synthesized and then tested for their mechanical properties .

- Results: The polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

-

Catalyst Development

- Field: Organic Chemistry

- Application: Compounds with a similar structure, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as catalysts in organic chemistry . They can activate substrates and stabilize partially developing negative charges in the transition states .

- Method: These catalysts work by forming explicit double hydrogen bonds with the substrate .

- Results: The use of these catalysts has increased rapidly over the last decade, and they are now extensively used in promoting organic transformations .

-

Antibacterial Agents

- Field: Medicinal Chemistry

- Application: 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .

- Method: The compounds were synthesized and then tested against various strains of bacteria .

- Results: Most of the synthesized compounds were potent growth inhibitors of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

-

Catalyst Development

- Field: Organic Chemistry

- Application: Compounds with a similar structure, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as catalysts in organic chemistry . They can activate substrates and stabilize partially developing negative charges in the transition states .

- Method: These catalysts work by forming explicit double hydrogen bonds with the substrate .

- Results: The use of these catalysts has increased rapidly over the last decade, and they are now extensively used in promoting organic transformations .

-

Antibacterial Agents

- Field: Medicinal Chemistry

- Application: 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .

- Method: The compounds were synthesized and then tested against various strains of bacteria .

- Results: Most of the synthesized compounds were potent growth inhibitors of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

Safety And Hazards

Propiedades

IUPAC Name |

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H24F12NO5PS/c1-22-10-12-31(13-11-22)63(58,59)56-62(57)60-38-34(25-14-27(40(44,45)46)20-28(15-25)41(47,48)49)18-23-6-2-4-8-32(23)36(38)37-33-9-5-3-7-24(33)19-35(39(37)61-62)26-16-29(42(50,51)52)21-30(17-26)43(53,54)55/h2-21H,1H3,(H,56,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZACFBEACFLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NP2(=O)OC3=C(C4=CC=CC=C4C=C3C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=C(O2)C(=CC7=CC=CC=C76)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H24F12NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide | |

CAS RN |

1706437-52-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706437-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

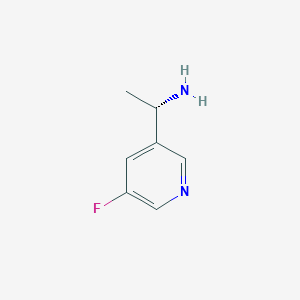

![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)

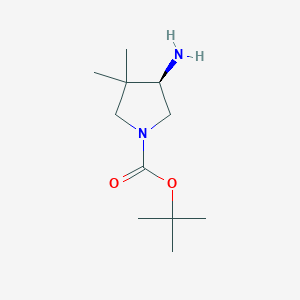

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)

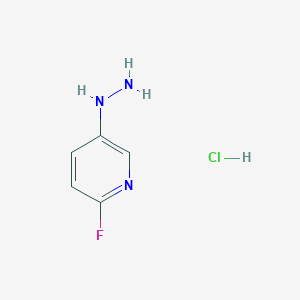

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)